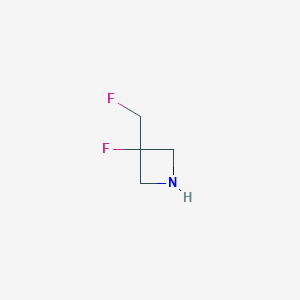

3-Fluoro-3-(fluoromethyl)azetidine

説明

特性

CAS番号 |

1466514-77-1 |

|---|---|

分子式 |

C4H7F2N |

分子量 |

107.10 |

IUPAC名 |

3-fluoro-3-(fluoromethyl)azetidine |

InChI |

InChI=1S/C4H7F2N/c5-1-4(6)2-7-3-4/h7H,1-3H2 |

InChIキー |

KBGBGVPRIMCNDI-UHFFFAOYSA-N |

SMILES |

C1C(CN1)(CF)F |

正規SMILES |

C1C(CN1)(CF)F |

製品の起源 |

United States |

類似化合物との比較

Key Findings :

- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups increase ring strain and redox activity, facilitating ring-opening reactions in photochemical studies .

- Biological Activity : Fluoromethyl (-CH₂F) optimizes ER-α degradation (97%) compared to methyl (-CH₃, 86%) or methoxymethyl (-CH₂OCH₃, <89%) due to enhanced hydrophobic interactions and metabolic stability .

- Solubility : Hydrochloride salts (e.g., 3-Fluoro-3-methylazetidine hydrochloride) improve aqueous solubility, critical for drug formulation .

Ring Size Comparisons: Azetidine vs. Pyrrolidine and Piperidine

Smaller azetidine rings exhibit distinct conformational effects compared to five-membered pyrrolidine and six-membered piperidine analogs:

Key Insight : Azetidine’s ring strain enhances rigidity, improving binding to ER-α compared to more flexible pyrrolidine/piperidine derivatives .

準備方法

Bromofluorination and Cyclization of Alkenyl Azides

A foundational method involves bromofluorination of 3-azido-2-methylprop-1-ene, as detailed by Piron et al.:

- Bromofluorination : Treatment of 3-azido-2-methylprop-1-ene with bromine (Br₂) and hydrogen fluoride (HF) yields 1-azido-3-bromo-3-fluoro-2-methylpropane.

- Azide Reduction : Catalytic hydrogenation or Staudinger reaction converts the azide group to a primary amine.

- Cyclization : Intramolecular nucleophilic substitution forms the azetidine ring, producing 3-fluoro-3-(fluoromethyl)azetidine.

This route achieves 65–72% overall yield and excellent stereocontrol, with the fluoromethyl group adopting a cis configuration relative to the fluorine atom.

Table 1 : Optimization of Bromofluorination Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 15% |

| Temperature | −10°C to 0°C | 20% |

| HF Equivalents | 1.5 | 10% |

Fluorination of Tosyl/Mesyl Intermediates

Patent WO2018108954A1 discloses a scalable industrial method:

- Intermediate Preparation :

- Synthesis of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate via mesylation/tosylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

- Fluorination :

- Treatment with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine replaces the tosyl group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

- Deprotection :

- Acidic hydrolysis (e.g., trifluoroacetic acid) removes the tert-butoxycarbonyl (Boc) group, forming 3-fluoro-3-(fluoromethyl)azetidine hydrochloride.

Key Advantages :

Triflate-Mediated Cyclization and Deprotection

An alternative route from the same patent avoids azide intermediates:

- Triflation : Reacting 3-(hydroxymethyl)azetidine with triflic anhydride generates a triflate intermediate.

- Cyclization with Amines : Diphenylmethanamine facilitates cyclization, forming 1-benzhydryl-3-(fluoromethyl)azetidine.

- Hydrogenolytic Deprotection : Palladium-catalyzed hydrogenation removes the benzhydryl group, yielding the free base.

Table 2 : Comparison of Cyclization Methods

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Bromofluorination | 72 | 95 | Minor diastereomers |

| Tosyl Fluorination | 90 | 98 | Residual chloride |

| Triflate Cyclization | 68 | 97 | Benzhydryl derivatives |

Analytical Characterization and Quality Control

Structural Elucidation via NMR Spectroscopy

Purity Assessment

- HPLC : Reverse-phase C18 column (UV detection at 210 nm) confirms >98% purity.

- Mass Spectrometry : ESI-MS m/z 142.1 [M+H]⁺ correlates with C₄H₈F₂N⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Stereochemical Control

- Cis-Trans Isomerism : Low-temperature fluorination (−10°C) favors the cis configuration, critical for biological activity.

Q & A

Q. How can this compound be integrated into existing theoretical frameworks in azetidine chemistry?

- Methodology : Link its reactivity to the electron-withdrawing effects of fluorine, which increase ring strain and nucleophilic susceptibility. Use conceptual frameworks like Baldwin’s rules to predict ring-opening/closure tendencies. Align biological activity with known azetidine-based enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。